molecular formula C6H2Cl3NO2 B1599224 1,2,5-Trichloro-3-nitrobenzene CAS No. 34283-94-8

1,2,5-Trichloro-3-nitrobenzene

Cat. No. B1599224
CAS RN: 34283-94-8
M. Wt: 226.4 g/mol
InChI Key: ZYJBTGNUWOMRBG-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-3-nitrobenzene is a chloronitrobenzene (CNB) compound . It has the molecular formula C6H2Cl3NO2 . The IUPAC name for this compound is 1,2,5-trichloro-3-nitrobenzene . It has a molecular weight of 226.445 g/mol .


Molecular Structure Analysis

The molecular structure of 1,2,5-Trichloro-3-nitrobenzene consists of a benzene ring with three chlorine atoms and one nitro group attached . The IUPAC Standard InChIKey for this compound is ZYJBTGNUWOMRBG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,5-Trichloro-3-nitrobenzene are not available, it’s known that chloronitrobenzenes can undergo various reactions due to the presence of the nitro group and the chlorine atoms .


Physical And Chemical Properties Analysis

1,2,5-Trichloro-3-nitrobenzene has a molecular weight of 226.4 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Pesticide Chemistry and Toxicology

1,2,5-Trichloro-3-nitrobenzene has been studied for its pesticidal properties. Researchers investigate its effectiveness as an insecticide or fungicide. Toxicological studies explore its impact on non-target organisms and environmental safety .

Vibrational Spectroscopy

The reliable prediction of vibrational spectra is essential for assigning normal modes in molecules. Researchers use computational methods to calculate the vibrational frequencies of 1,2,5-trichloro-3-nitrobenzene, aiding in its characterization .

Safety and Hazards

When handling 1,2,5-Trichloro-3-nitrobenzene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2,5-trichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBTGNUWOMRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423730
Record name 1,2,5-Trichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trichloro-3-nitrobenzene

CAS RN

34283-94-8
Record name 1,2,5-Trichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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